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Compound of Interest

Compound Name: BAY1163877

Cat. No.: B1191585

This guide provides a detailed, objective comparison of two fibroblast growth factor receptor
(FGFR) inhibitors: BAY1163877 (rogaratinib) and pemigatinib. The information is intended for
researchers, scientists, and drug development professionals, offering a comprehensive
overview supported by experimental data to inform research and development decisions.

Overview and Mechanism of Action

Both BAY1163877 and pemigatinib are small-molecule kinase inhibitors designed to target the
FGFR signaling pathway, which, when aberrantly activated, plays a crucial role in the
proliferation and survival of malignant cells.[1][2] However, they exhibit distinct selectivity
profiles.

BAY1163877 (Rogaratinib) is a potent and selective pan-FGFR inhibitor, targeting FGFR1, 2,
3, and 4.[3][4][5][6][7] It functions as an ATP-competitive inhibitor, occupying the kinase domain
of the FGFRs to block receptor autophosphorylation and downstream signaling.[6] Its
development has been investigated in various solid tumors, including urothelial carcinoma and
sarcoma.[8][9][10]

Pemigatinib is a selective inhibitor of FGFR isoforms 1, 2, and 3.[11][12][13][14] It has
demonstrated significant clinical activity against cancers with specific FGFR alterations.
Pemigatinib has received FDA approval for the treatment of adults with previously treated,
unresectable locally advanced or metastatic cholangiocarcinoma (bile duct cancer) harboring
an FGFR2 fusion or other rearrangement.[1][15][16] It is also approved for relapsed or
refractory myeloid/lymphoid neoplasms (MLNs) with FGFR1 rearrangement.[15][17]
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FGFR Signaling Pathway

The diagram below illustrates the simplified FGFR signaling cascade. Upon binding of a
fibroblast growth factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, activating
downstream pathways like RAS/MAPK/ERK and PI3K/AKT, which are critical for cell
proliferation and survival.[2][7] Both rogaratinib and pemigatinib inhibit this initial

phosphorylation step.
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Caption: Simplified FGFR signaling pathway and points of inhibition.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1191585?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Quantitative Data Presentation
Table 1: Biochemical Inhibitory Activity (IC50)

This table summarizes the half-maximal inhibitory concentrations (IC50) of both drugs against
various FGFR isoforms. Lower values indicate greater potency.

BAY1163877 (Rogaratinib)

Target Kinase IC50 (nM) Pemigatinib IC50 (nM)
FGFR1 1.8 - 11.2[3][4] 0.4[13]

FGFR2 <1.0[3][4] 0.5[13]

FGFR3 9.2 - 18.5[3][4] 1.2[13]

FGFR4 1.2 - 201[3][4] 30[13]

VEGFR3/FLT4 127[3] Not Reported

Note: Discrepancies in reported IC50 values for Rogaratinib are noted from different sources.

Table 2: Cellular Activity

This table presents the growth inhibition (GI50) data for rogaratinib in specific cancer cell lines.

BAY1163877

Cell Line Cancer Type FGFR Alteration (Rogaratinib) GI50
(nM)

H1581 Lung Cancer FGFR1 Amplification 36 - 244[3]

DMS114 Lung Cancer FGFR1 Amplification 36 - 244[3]

Table 3: Clinical Efficacy and Development Status

This table provides a high-level comparison of the clinical development and key efficacy
outcomes for both inhibitors.
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Parameter BAY1163877 (Rogaratinib) Pemigatinib
Investigational; some trials
Development Status FDA Approved[16][18]
halted (e.g., FORT-1)[6]
Metastatic

Approved Indications

None

Cholangiocarcinoma (FGFR2
fusion/rearrangement);
Relapsed/Refractory
Myeloid/Lymphoid Neoplasms
(FGFR1 rearrangement)[15]
[17]

Key Clinical Trial

FORT-1 (Phase II/lll, Urothelial

Carcinoma)[6]

FIGHT-202 (Phase I,
Cholangiocarcinoma)[19][20]
[21]

Objective Response Rate
(ORR)

Not superior to chemotherapy
in FORT-1 interim analysis[6]

36% (in patients with FGFR2
fusion/rearrangement)[16][18]
[19]

Median Duration of Response
(DoR)

Not Applicable

9.1 months[16][19][22]

Median Progression-Free
Survival (PFS)

Not Applicable

6.9 months[21][23]

Median Overall Survival (OS)

Not Applicable

21.1 months[18][21]

Safety and Tolerability Profile

Both drugs exhibit class-effect adverse events related to the inhibition of the FGFR pathway.

Table 4: Common Treatment-Emergent Adverse Events
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Adverse Event BAY1163877 (Rogaratinib) Pemigatinib

Hyperphosphatemia Yes (Consistent with class Yes (Most common AE)[1][16]
effect)[6] [17]

Diarrhea Yes[6] Yes[16]

Stomatitis Yes|6] Yes[16]

Alopecia Not prominently reported Yes[16]

Nail Toxicity Not prominently reported Yes[16]

Fatigue Not prominently reported Yes[16]

Ocular Toxicity (e.g., Dry Eye) Not prominently reported Yes (Important risk)[16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental
findings.

In Vitro Kinase Activity Assay (General Protocol)

This protocol describes a common method for determining the IC50 values of kinase inhibitors.
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Prepare Assay Plate:
Add recombinant FGFR enzyme,
substrate peptide, and ATP

'

Add Inhibitor:
Dispense serial dilutions of
Rogaratinib or Pemigatinib

'

Incubate:
Allow kinase reaction to proceed
(e.g., at 30°C for 60 min)

'

Stop Reaction & Detect:
Add detection reagent that measures
substrate phosphorylation (e.g., luminescence)

'

Data Analysis:
Plot signal vs. inhibitor concentration.
Calculate IC50 using non-linear regression.

Click to download full resolution via product page

Caption: Workflow for an in vitro biochemical kinase assay.

Methodology:

e Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes; a suitable
peptide substrate; and adenosine triphosphate (ATP).

e Procedure: The kinase reaction is typically performed in a multi-well plate format. The
inhibitor (BAY1163877 or pemigatinib) is serially diluted and added to wells containing the
FGFR enzyme, substrate, and ATP at a concentration near its Km value.

 Incubation: The reaction is allowed to proceed for a specified time at a controlled
temperature.
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o Detection: The reaction is stopped, and the amount of phosphorylated substrate is
quantified. This is often accomplished using luminescence-based or fluorescence-based

detection systems.

e Analysis: The signal is plotted against the logarithm of the inhibitor concentration, and the
IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (General Protocol)

This protocol outlines the steps to measure the anti-proliferative effects of the compounds on

cancer cell lines.[7]

Cell Seeding:
Plate cancer cells (e.g., NCI-H1581)
in 96-well plates and allow to attach.

:

Drug Treatment:
Add serial dilutions of
Rogaratinib or Pemigatinib.

!

Incubation:
Incubate cells for a period
(e.g., 72 hours) under standard culture conditions.

'

Viability Measurement:
Add a viability reagent (e.g., CellTiter-Glo®)
which measures cellular ATP levels.

i

Data Analysis:
Measure signal (e.g., luminescence).
Calculate GI50 values from dose-response curves.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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